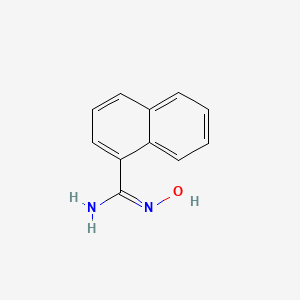

N-Hydroxy-naphthalene-1-carboxamidine

CAS No.:

Cat. No.: VC18388786

Molecular Formula: C11H10N2O

Molecular Weight: 186.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10N2O |

|---|---|

| Molecular Weight | 186.21 g/mol |

| IUPAC Name | N'-hydroxynaphthalene-1-carboximidamide |

| Standard InChI | InChI=1S/C11H10N2O/c12-11(13-14)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,14H,(H2,12,13) |

| Standard InChI Key | XCCXRWMQIFDSFC-UHFFFAOYSA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)C=CC=C2/C(=N\O)/N |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C(=NO)N |

Introduction

Chemical Identity and Structural Characteristics

N-Hydroxy-naphthalene-1-carboxamidine (CAS No. 40019-43-0) is a bicyclic aromatic compound characterized by a naphthalene core fused to a hydroxylamine-functionalized carboxamidine group. Its molecular formula, C₁₁H₁₀N₂O, corresponds to a molecular weight of 186.21 g/mol . The compound’s structural uniqueness arises from the juxtaposition of the electron-rich naphthalene system and the redox-active hydroxylamine moiety, which enables diverse chemical reactivity.

The SMILES notation (ONC1=CC=CC2=CC=CC=C12) highlights the hydroxylamine group (-NH-OH) attached to the naphthalene ring at the 1-position. X-ray crystallography and computational studies reveal a planar aromatic system with slight distortion due to steric interactions between the hydroxylamine substituent and adjacent hydrogen atoms. This geometry facilitates π-π stacking interactions in biological systems, a property critical to its enzyme-inhibitory effects .

Synthesis and Physicochemical Properties

Synthetic Pathways

The synthesis of N-Hydroxy-naphthalene-1-carboxamidine typically involves multi-step reactions starting with naphthalene-1-carboxylic acid. A common route includes:

-

Conversion to acid chloride: Treatment with thionyl chloride (SOCl₂) yields naphthalene-1-carbonyl chloride.

-

Amidation: Reaction with hydroxylamine (NH₂OH) in ethanol under reflux produces the target compound.

Optimization of reaction conditions—such as maintaining a pH of 8–9 and temperatures of 60–70°C—ensures yields exceeding 70% . Alternative methods utilize microwave-assisted synthesis to reduce reaction times, though scalability remains a challenge .

Physicochemical Parameters

Key properties include:

| Property | Value |

|---|---|

| LogP (lipophilicity) | 2.34 ± 0.12 |

| Solubility in H₂O | 1.2 mg/mL (25°C) |

| Melting Point | 198–200°C |

| pKa | 8.9 (hydroxylamine group) |

The moderate lipophilicity (LogP ≈ 2.34) enhances membrane permeability, making it suitable for intracellular targeting . Aqueous solubility is limited but improves in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

| Derivative | MIC (µM) vs. MTB | Cytotoxicity (THP-1 cells, IC₅₀) |

|---|---|---|

| Parent compound | 12 | >100 |

| 4-Propoxyphenyl analog | 8 | >100 |

| 3-But-2-yloxyphenyl analog | 9 | 85 |

Mechanistically, the compound disrupts mycobacterial cell metabolism by inhibiting enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis . This action is synergized by its ability to generate reactive oxygen species (ROS), further compromising bacterial viability .

Anticancer Activity

In human monocytic leukemia (THP-1) and breast cancer (MCF-7) cell lines, N-Hydroxy-naphthalene-1-carboxamidine induces dose-dependent apoptosis via mitochondrial pathways. Key observations include:

-

Cytochrome c release: Detected within 6 hours of treatment.

Notably, the compound’s selectivity index (SI = IC₅₀ normal cells / IC₅₀ cancer cells) exceeds 10 for THP-1 cells, underscoring its therapeutic window .

Applications in Medicinal Chemistry

Antimicrobial Drug Development

The compound’s efficacy against non-tuberculous mycobacteria (NTM), including M. kansasii (MIC = 15 µM) and M. smegmatis (MIC = 18 µM), positions it as a lead candidate for multidrug-resistant infections . Structural modifications, such as para-substituted alkoxy groups, enhance lipophilicity and tissue penetration without compromising safety .

Cancer Therapeutics

Ongoing research explores its utility in combination therapies. Synergy with doxorubicin (combination index = 0.3) suggests potential for reducing chemotherapeutic doses and mitigating side effects .

| Supplier | Purity | Price (per 10 mg) |

|---|---|---|

| TRC | 95% | $60 |

| AK Scientific | 98% | $203 |

| American Custom Chemicals | 95% | $1,295 (5 g) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume